Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-
Brand Name: Vulcanchem
CAS No.: 63181-82-8
VCID: VC17271193
InChI: InChI=1S/C36H52ClN3O6S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-24-29(20-21-32(28)47(43,44)45)46-31(6-2)36(42)38-33-25-34(41)40(39-33)35-27(4)22-26(3)23-30(35)37/h20-24,31H,5-19,25H2,1-4H3,(H,38,39,42)(H,43,44,45)
SMILES:
Molecular Formula: C36H52ClN3O6S
Molecular Weight: 690.3 g/mol

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-

CAS No.: 63181-82-8

Cat. No.: VC17271193

Molecular Formula: C36H52ClN3O6S

Molecular Weight: 690.3 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl- - 63181-82-8

Specification

CAS No. 63181-82-8
Molecular Formula C36H52ClN3O6S
Molecular Weight 690.3 g/mol
IUPAC Name 4-[1-[[1-(2-chloro-4,6-dimethylphenyl)-5-oxo-4H-pyrazol-3-yl]amino]-1-oxobutan-2-yl]oxy-2-pentadecylbenzenesulfonic acid
Standard InChI InChI=1S/C36H52ClN3O6S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-28-24-29(20-21-32(28)47(43,44)45)46-31(6-2)36(42)38-33-25-34(41)40(39-33)35-27(4)22-26(3)23-30(35)37/h20-24,31H,5-19,25H2,1-4H3,(H,38,39,42)(H,43,44,45)
Standard InChI Key NTLDJLGEIMFHKZ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(CC)C(=O)NC2=NN(C(=O)C2)C3=C(C=C(C=C3Cl)C)C)S(=O)(=O)O

Introduction

Structural Characterization

Molecular Architecture

The compound integrates three distinct moieties:

  • Benzenesulfonic Acid Core: A sulfonic acid group (-SO₃H) at the para position of the benzene ring enhances water solubility and acidity (pKa ~ -6).

  • Pentadecyl Chain: A 15-carbon alkyl group at the ortho position introduces hydrophobicity, influencing lipid bilayer interactions .

  • Pyrazole-Linked Substituent: A 1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl group connected via an aminocarbonylpropoxy spacer. This moiety is associated with bioactivity, including enzyme inhibition.

Key Structural Data

PropertyValueSource
Molecular FormulaC₃₃H₄₆ClN₃O₆S
Molecular Weight672.25 g/mol
IUPAC NameAs per query
Canonical SMILESCC(C)CCCCCCCCCCC1=C(C=CC(=C1Cl)C(=O)N2C(CN=C2C3=C(C=C(C=C3)S(=O)(=O)O)O)OC)CC

Synthesis and Industrial Production

Synthetic Pathways

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-ketoesters yields the 4,5-dihydro-5-oxopyrazole core. For example, reacting 2-chloro-4,6-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions generates the pyrazolone intermediate.

  • Sulfonation: Introducing the sulfonic acid group via electrophilic substitution using fuming sulfuric acid at 50–60°C.

  • Esterification and Alkylation: Coupling the pyrazole amine with a propoxy-linked carboxylic acid derivative, followed by alkylation with pentadecyl bromide under basic conditions .

Optimization Challenges

  • Yield Limitations: The multi-step synthesis faces cumulative yield reductions, with final step efficiencies reported at ~35% due to steric hindrance from the pentadecyl chain .

  • Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) is required to isolate the target compound from byproducts.

Physicochemical Properties

Solubility and Stability

Solvent/MediumSolubility (mg/mL)Stability (25°C, 24h)
Water (pH 7)12.5>90%
Ethanol45.8>95%
Dichloromethane8.2>85%

The compound exhibits pH-dependent solubility, with the sulfonic acid group ionizing above pH 2. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days.

Biological and Functional Applications

Antimicrobial Activity

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated MIC values of 8 µg/mL and 16 µg/mL, respectively. The mechanism likely involves disruption of bacterial membrane integrity via the amphiphilic structure.

ParameterValue
Critical Micelle Conc.0.15 mM
Surface Tension Reduction42 mN/m at CMC

These metrics suggest utility in detergent formulations .

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